4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl
Overview
Description
4-Hexyl-4’-[2-(4-isothiocyanatophenyl)ethyl]-1,1’-biphenyl is a chemical compound with the molecular formula C27H29NS and a molecular weight of 399.59 g/mol . This compound is characterized by the presence of a hexyl group, a biphenyl core, and an isothiocyanate functional group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-4’-[2-(4-isothiocyanatophenyl)ethyl]-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Hexyl Group: The hexyl group is introduced via a Friedel-Crafts alkylation reaction using hexyl chloride and an aluminum chloride catalyst.
Attachment of the Isothiocyanate Group: The isothiocyanate group is introduced through a reaction with thiophosgene or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-4’-[2-(4-isothiocyanatophenyl)ethyl]-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of thioureas, carbamates, or thiocarbamates.
Scientific Research Applications
4-Hexyl-4’-[2-(4-isothiocyanatophenyl)ethyl]-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form covalent bonds with amino acids.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Hexyl-4’-[2-(4-isothiocyanatophenyl)ethyl]-1,1’-biphenyl involves its ability to form covalent bonds with nucleophilic sites on biomolecules. The isothiocyanate group reacts with amino groups on proteins, leading to the formation of stable thiourea linkages. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hexylbiphenyl: Lacks the isothiocyanate group, making it less reactive.
4-Isothiocyanatobiphenyl: Lacks the hexyl group, affecting its solubility and reactivity.
4-Hexyl-4’-[2-(4-aminophenyl)ethyl]-1,1’-biphenyl: Contains an amino group instead of an isothiocyanate group, leading to different reactivity and applications.
Uniqueness
4-Hexyl-4’-[2-(4-isothiocyanatophenyl)ethyl]-1,1’-biphenyl is unique due to the presence of both a hexyl group and an isothiocyanate group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
1-hexyl-4-[4-[2-(4-isothiocyanatophenyl)ethyl]phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NS/c1-2-3-4-5-6-22-9-15-25(16-10-22)26-17-11-23(12-18-26)7-8-24-13-19-27(20-14-24)28-21-29/h9-20H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHHFPNEPTUIEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397889 | |
Record name | 4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110499-97-3 | |
Record name | 4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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